molecular formula C18H25N5O B12231292 1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one

1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one

Cat. No.: B12231292
M. Wt: 327.4 g/mol
InChI Key: WZWUYZMCDRJUNZ-UHFFFAOYSA-N
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Description

1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one typically involves multiple steps. One common method starts with the synthesis of 2-amino-6-methylbenzaldehyde, which is then reacted with 4-amino-3-pyridinecarboxylic acid to form the desired product . The reaction conditions often include the use of concentrated sulfuric acid, which is added dropwise and stirred for an hour before filtering and drying the product under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include sulfuric acid, sodium carbonate, and morpholine. The reaction conditions often involve heating the mixture to 70-80°C and using solvents like dioxane and water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution reaction with morpholine results in the formation of morpholine-substituted derivatives .

Scientific Research Applications

1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of structural features, including the pyrimidine, piperidine, and dihydropyridinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

1-methyl-4-[[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methyl]pyridin-2-one

InChI

InChI=1S/C18H25N5O/c1-14-10-19-18(20-11-14)22(3)16-5-4-7-23(13-16)12-15-6-8-21(2)17(24)9-15/h6,8-11,16H,4-5,7,12-13H2,1-3H3

InChI Key

WZWUYZMCDRJUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC(=O)N(C=C3)C

Origin of Product

United States

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